N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-3-(4-(methylsulfonyl)phenyl)propanamide
Description
N-(2-(Benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-3-(4-(methylsulfonyl)phenyl)propanamide is a synthetic organic compound characterized by a propanamide backbone substituted with two distinct aromatic moieties: a benzo[d][1,3]dioxol-5-yl (benzodioxole) group and a 4-(methylsulfonyl)phenyl group. The methylsulfonyl group enhances polarity and may influence pharmacokinetic properties, such as solubility and metabolic stability .
Properties
IUPAC Name |
N-[2-(1,3-benzodioxol-5-yl)-2-hydroxypropyl]-3-(4-methylsulfonylphenyl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NO6S/c1-20(23,15-6-9-17-18(11-15)27-13-26-17)12-21-19(22)10-5-14-3-7-16(8-4-14)28(2,24)25/h3-4,6-9,11,23H,5,10,12-13H2,1-2H3,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNURRRSTHKVZHV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)CCC1=CC=C(C=C1)S(=O)(=O)C)(C2=CC3=C(C=C2)OCO3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23NO6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-3-(4-(methylsulfonyl)phenyl)propanamide is a synthetic compound notable for its complex structure and potential biological activities. This article explores its biological activity, synthesis, and potential therapeutic applications based on diverse sources.
Chemical Structure and Properties
The compound features a unique combination of a benzo[d][1,3]dioxole moiety and a sulfonamide group, which may contribute to its biological effects. Its molecular formula is , with a molecular weight of approximately 378.44 g/mol.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets within biological systems. Key mechanisms include:
- Enzyme Inhibition : The compound has been investigated for its potential to inhibit specific enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) enzymes. This inhibition may lead to decreased production of pro-inflammatory mediators like prostaglandins.
- Cellular Effects : Studies indicate that the compound exhibits cytotoxic effects against certain cancer cell lines, including HeLa cells, suggesting its potential as an anticancer agent.
Anticancer Properties
Research has shown that this compound can induce apoptosis in cancer cells through various pathways, including:
- Cell Cycle Arrest : The compound may cause cell cycle arrest at the G1 phase, inhibiting cell proliferation.
- Apoptotic Pathways : Activation of caspases and modulation of Bcl-2 family proteins have been observed, indicating a mechanism for inducing programmed cell death.
Anti-inflammatory Effects
The compound has been evaluated for its anti-inflammatory properties by assessing its ability to reduce inflammation in animal models. Key findings include:
- Reduction of Edema : Inflammatory models showed significant reduction in edema when treated with the compound.
- Cytokine Modulation : The compound appears to downregulate pro-inflammatory cytokines such as TNF-alpha and IL-6.
Research Findings
A summary of key research findings on the biological activity of the compound is presented in Table 1.
| Study | Biological Activity | Key Findings |
|---|---|---|
| Anticancer | Induces apoptosis in HeLa cells; inhibits cell proliferation. | |
| Anti-inflammatory | Reduces edema in animal models; lowers levels of TNF-alpha and IL-6. | |
| Enzyme inhibition | Inhibits COX enzymes, leading to reduced prostaglandin synthesis. |
Case Studies
Several case studies have highlighted the therapeutic potential of this compound:
- Case Study 1 : A study on mice demonstrated that administration of the compound significantly reduced tumor size in xenograft models, indicating its efficacy as an anticancer agent.
- Case Study 2 : Clinical trials exploring the anti-inflammatory effects showed promising results in patients with rheumatoid arthritis, where patients reported reduced pain and swelling after treatment with the compound.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Comparison
The target compound shares structural motifs with several classes of compounds, including:
- Benzodioxole-containing propanamides: Compounds such as D14–D20 () feature benzodioxole groups linked to penta-2,4-dienamide chains.
- Methylsulfonyl-substituted analogs : Derivatives like (E)-N-(4-(3-(benzo[d][1,3]dioxol-5-yl)prop-1-en-1-yl)phenyl)methanesulfonamide (23i, ) incorporate methylsulfonyl groups but lack the propanamide linkage, highlighting the target compound’s unique hybridization of functional groups .
Physical and Spectral Properties
A comparative analysis of physical properties is summarized below:
Key observations:
- Yields for benzodioxole-containing analogs vary widely (13.7–24.8%), suggesting synthetic challenges in optimizing sterically hindered amidation steps .
Q & A
Basic Research Questions
Q. What are the recommended synthetic pathways for N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-3-(4-(methylsulfonyl)phenyl)propanamide, and how can reaction yields be optimized?
- Methodology :
- Use DMSO-d6 as a solvent for reactions involving benzo[d][1,3]dioxol derivatives to stabilize intermediates and enhance solubility .
- Employ column chromatography (silica gel, gradient elution with ethyl acetate/hexane) for purification, as demonstrated in structurally similar compounds like (E)-N-(4-(3-(benzo[d][1,3]dioxol-5-yl)prop-1-en-1-yl)phenyl)methanesulfonamide .
- Monitor reaction progress via thin-layer chromatography (TLC) and confirm purity using 1H/13C NMR (e.g., δ 6.8–7.5 ppm for aromatic protons, δ 3.0–3.5 ppm for methylsulfonyl groups) .
Q. How can the structural integrity of this compound be validated post-synthesis?
- Analytical Approach :
- 1H/13C NMR : Confirm the presence of the benzo[d][1,3]dioxol moiety (δ 5.9–6.1 ppm for dioxolane protons) and the methylsulfonyl group (δ 3.1 ppm for S-CH3) .
- Mass Spectrometry (HRMS) : Look for molecular ion peaks matching the molecular formula C20H21NO6S (exact mass: 403.11 g/mol) .
- X-ray Crystallography : Resolve stereochemistry of the hydroxypropyl group if crystalline derivatives are obtained .
Advanced Research Questions
Q. What strategies can resolve contradictions in biological activity data for analogs of this compound?
- Case Study :
- In analogs like (E)-3-(Benzo[d][1,3]dioxol-5-yl)-1-(4-(4-(5-((E)-3-(benzo[d][1,3]dioxol-5-yl)acryloyl)phenyl)prop-2-en-1-one , conflicting cytotoxicity data were resolved by:
- Dose-response profiling across multiple cell lines (e.g., IC50 shifts from 5 µM to >50 µM in resistant lines).
- Molecular docking to compare binding affinities with NF-κB or other targets .
- Apply metabolomic profiling to identify off-target interactions or metabolic instability in the hydroxypropyl group .
Q. How can structure-activity relationships (SAR) be systematically explored for this compound?
- Experimental Design :
- Analog Synthesis : Modify the hydroxypropyl chain (e.g., replace with cyclopropyl or fluorinated groups) and assess solubility/logP changes via HPLC-based hydrophobicity assays .
- Functional Group Swapping : Replace the methylsulfonyl group with sulfonamide or carboxylate moieties to evaluate impact on target binding (e.g., COX-2 inhibition assays) .
- In silico Tools : Use CoMFA/CoMSIA models to predict bioactivity trends based on electronic (e.g., sulfonyl group polarity) and steric parameters .
Q. What are the best practices for assessing metabolic stability of the benzo[d][1,3]dioxol moiety in vivo?
- Protocol :
- Microsomal Incubations : Use liver microsomes (human/rat) with NADPH to track demethylenation of the dioxolane ring via LC-MS/MS (monitor m/z shifts corresponding to diol metabolites) .
- CYP450 Inhibition Assays : Test interactions with CYP3A4/2D6 isoforms using fluorescent probes (e.g., 7-benzyloxy-4-trifluoromethylcoumarin) .
Data Contradiction Analysis
Q. How to address discrepancies in reported neurogenic activity of related benzo[d][1,3]dioxol derivatives?
- Resolution Framework :
- Species-Specific Effects : Compare adult rat hippocampal neurogenesis (e.g., BrdU+ cell counts) with human iPSC-derived neural progenitor models .
- Dose-Dependent Biphasic Responses : Re-evaluate activity at nanomolar vs. micromolar ranges, as seen in diphenyl acrylonitrile derivatives .
- Epigenetic Modulation : Assess histone deacetylase (HDAC) or DNA methyltransferase (DNMT) inhibition, which may explain variability .
Methodological Tables
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
